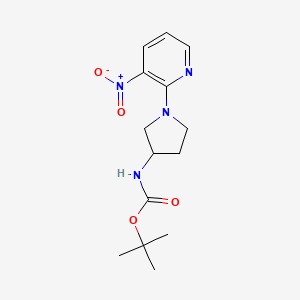

Tert-butyl (1-(3-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate

CAS No.:

Cat. No.: VC18696076

Molecular Formula: C14H20N4O4

Molecular Weight: 308.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20N4O4 |

|---|---|

| Molecular Weight | 308.33 g/mol |

| IUPAC Name | tert-butyl N-[1-(3-nitropyridin-2-yl)pyrrolidin-3-yl]carbamate |

| Standard InChI | InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)16-10-6-8-17(9-10)12-11(18(20)21)5-4-7-15-12/h4-5,7,10H,6,8-9H2,1-3H3,(H,16,19) |

| Standard InChI Key | IUXNCGRUHMYCFX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=CC=N2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound has the molecular formula C₁₄H₂₀N₄O₄ and a molecular weight of 308.33 g/mol . Its IUPAC name, tert-butyl N-[1-(3-nitropyridin-2-yl)pyrrolidin-3-yl]carbamate, reflects the tert-butyl carbamate group attached to the pyrrolidine ring, which is further substituted with a 3-nitropyridine at the nitrogen atom. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | Not publicly disclosed |

| SMILES | CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CN=C2N+[O-] |

| InChI Key | IUXNCGRUHMYCFX-UHFFFAOYSA-N |

| XLogP3 | 1.8 (predicted) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

The nitro group at the pyridine’s 3-position enhances electrophilicity, facilitating nucleophilic substitutions or reductions .

Synthesis and Reaction Pathways

Primary Synthetic Routes

The compound is typically synthesized via palladium-catalyzed coupling between tert-butyl carbamate and pyrrolidine derivatives. A common approach involves:

-

Nitration: Introducing the nitro group to pyridine precursors .

-

Ring Formation: Coupling nitro-substituted pyridine with pyrrolidine under basic conditions.

-

Carbamate Protection: Reacting the pyrrolidine amine with di-tert-butyl dicarbonate (Boc anhydride) .

Example protocol from a supplier (AK Scientific) notes yields optimized through palladium catalysis and inert atmosphere conditions .

Key Reaction Intermediates

-

3-Nitro-2-pyrrolidinylpyridine: Forms the core heterocyclic structure.

-

Boc-Protected Amine: Ensures stability during subsequent reactions .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

This compound serves as a precursor in synthesizing:

-

Kinase Inhibitors: Analogous structures are cited in patents for Pim kinase inhibitors, highlighting its utility in oncology .

-

Adenosine Receptor Antagonists: Nitropyridine derivatives are explored for treating inflammatory diseases .

| Hazard Category | Signal Word | Precautions |

|---|---|---|

| Skin Irritation (Cat. 2) | Warning | Avoid direct contact |

| Eye Damage (Cat. 2A) | Use safety goggles | |

| Respiratory Toxicity | Use fume hood |

Source mandates handling in well-ventilated areas with PPE, including nitrile gloves and lab coats.

Comparative Analysis with Structural Analogs

Positional Isomerism: 3-Nitro vs. 5-Nitro

Comparing tert-butyl (1-(3-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate (3-NO₂) with its 5-nitro isomer:

| Property | 3-Nitro Isomer | 5-Nitro Isomer |

|---|---|---|

| Reactivity | Higher electrophilicity | Lower resonance stabilization |

| Synthetic Utility | Prefers nucleophilic substitution | Favors reduction to amine |

| Bioactivity | Broader kinase inhibition | Selective receptor targeting |

Carbamate Variations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume